molecular formula C20H15ClN4O2 B2533382 N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941962-95-4

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2533382
CAS RN: 941962-95-4
M. Wt: 378.82
InChI Key: ADFKAMMVLFUMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, also known as CPP-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative disorders, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway. In inflammation, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. In neuronal cells, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide reduces oxidative stress and inflammation, protects against neurotoxicity, and promotes neurite outgrowth. In immune cells, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may pose limitations for some researchers.

Future Directions

There are several future directions for N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide research. In cancer research, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide could be further studied for its potential as a chemotherapeutic agent and its synergistic effects with other anticancer drugs. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide could be investigated for its potential as a neuroprotective agent and its effects on cognitive function. In inflammation research, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide could be studied for its potential as an anti-inflammatory agent and its effects on immune cell function. Additionally, the development of N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide derivatives with improved pharmacological properties could enhance its therapeutic potential.

Synthesis Methods

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-chloroaniline with 2-phenyl-4,5-dihydro-1H-pyrazolo[1,5-a]pyrazin-5-one, followed by acetylation with acetic anhydride. The resulting compound is then oxidized with manganese dioxide to yield N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKAMMVLFUMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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